Cysteinylglycine (TFA)

Description

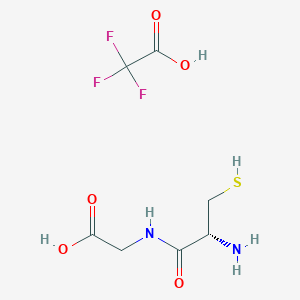

Cysteinylglycine (Cys-Gly) is a dipeptide (cysteine-glycine) formed during the catabolism of glutathione (GSH) via the action of γ-glutamyl transpeptidase (GGT) . The trifluoroacetic acid (TFA) salt of cysteinylglycine (CAS 1100364-95-1) is commonly used in research due to its stability and solubility. Its molecular formula is C₇H₁₁F₃N₂O₅S, with a molecular weight of 292.23 g/mol .

Properties

IUPAC Name |

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7)/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSFOYPUMNYFEW-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based SPPS with Acid-Labile Protecting Groups

The Fmoc (fluorenylmethyloxycarbonyl) strategy is widely employed for synthesizing cysteine-containing peptides like cysteinylglycine. Critical considerations include:

-

Cysteine Protection : The trityl (Trt) group is preferred for cysteine side-chain protection due to its stability during Fmoc deprotection (piperidine) and clean removal under TFA cleavage conditions. For example, Fmoc-Cys(Trt)-OH is coupled sequentially to resin-bound glycine using activators like DIPCDI/Oxyma Pure, minimizing racemization (0.74% with Trt vs. 3.3% with Thp).

-

Resin Selection : Wang or 2-chlorotrityl resins are optimal, as they permit mild cleavage conditions (95% TFA/2.5% water/2.5% triisopropylsilane) that preserve the peptide’s integrity.

Example Protocol :

-

Resin Loading : Glycine preloaded Wang resin (0.2 mmol/g) is swelled in DMF.

-

Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).

-

Coupling : Fmoc-Cys(Trt)-OH (3 eq), DIPCDI (3 eq), Oxyma Pure (3 eq) in DMF, 1 h.

-

Cleavage : TFA/H2O/TIS (95:2.5:2.5, 2 h), yielding cysteinylglycine (TFA salt) in >90% purity.

Solution-Phase Methods for Cysteinylglycine (TFA)

One-Pot Deprotection and Disulfide Formation

A TMSCl-DMSO-TFA system enables simultaneous resin cleavage, side-chain deprotection, and disulfide bond formation (Table 1).

Table 1: One-Pot Synthesis of Cystine-Containing Peptides

| Reagent | Role | Concentration |

|---|---|---|

| TMSCl | Cleaves peptide from resin | 10% v/v |

| DMSO | Oxidizing agent | 20% v/v |

| TFA | Deprotection | 70% v/v |

Procedure :

Native Chemical Ligation (NCL) in TFA

Recent advances utilize TFA as a solvent for peptide ligation, enhancing solubility and reaction rates. For example:

-

Thiosalicylaldehyde Thioester Ligation : Peptide thioesters (e.g., GALKFERG X ) react with 1,3-dithiol-modified cysteinylglycine in TFA, achieving >90% HPLC yields.

-

TFA Advantages : Denatures peptides, prevents aggregation, and avoids side reactions common in aqueous buffers.

Post-Synthesis Processing and Purification

Acidification and Desalting

Oxidative Folding for Disulfide Bonds

For applications requiring dimeric cysteinylglycine:

-

Air Oxidation : Dissolve in 0.1 M NH4HCO3 (pH 8.0), stir open to air for 24 h, yielding cyclic disulfide.

-

Glutathione Buffer : 5 mM reduced glutathione/0.5 mM oxidized glutathione in phosphate buffer (pH 7.5) ensures correct folding.

Analytical Characterization

HPLC and Mass Spectrometry

Solubility and Stability Profiling

-

Stock Solutions : Dissolve in 0.1% TFA to 10 mM (3.422 mL for 1 mg).

-

Long-Term Storage : Lyophilized powder stable at -20°C for >2 years; solutions stable at 4°C for 1 week.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for Cysteinylglycine (TFA) Preparation

| Method | Yield (%) | Purity (%) | Disulfide Control |

|---|---|---|---|

| Fmoc SPPS | 85–93 | >90 | Moderate |

| One-Pot TMSCl | 78–88 | 85–90 | High |

| NCL in TFA | 90–95 | >95 | Low |

Chemical Reactions Analysis

Enhanced Native Chemical Ligation

A chemical ligation strategy using peptide conjugation in trifluoroacetic acid (TFA) has been developed . This method involves the conjugation between a carboxyl-terminal peptide thiosalicylaldehyde thioester and a 1,3-dithiol-containing peptide in TFA, which proceeds rapidly to form a thioacetal-linked intermediate. This intermediate converts into the desired native amide bond product through postligation treatment .

-

Chemoselectivity: The aldehyde group of peptide thiosalicylaldehyde thioester selectively reacts with the 1,3-dithiol of a Cys-peptide in TFA, leaving the N-terminal Cys and the thiol group on the adjacent Cys inert .

-

Racemization: HPLC analysis reveals no detectable racemization at the ligation site .

-

Tyndall Effect: TFA solutions prevent the formation of undesired structures .

Influence of TFA on GSH:GSSG Ratio

Studies have been conducted to determine whether TFA could affect GSSG levels when added to samples for deproteination .

-

The reducing agent tris(2-carboxylethyl)phosphine (TCEP) significantly increases the ratio of GSH:GSSG . TCEP reduces the majority of GSSG to GSH, increasing the GSH:GSSG ratio .

Table I. Recovery of GSH and GSSG after pretreatment

| Substance of interest | Homogenate (µg/ml) | Spiking (µg/ml) | Homogenate + spiking (µg/ml) | Recovery (%) |

|---|---|---|---|---|

| GSH | 54±6 | 50±5 | 86±10 | 83 |

| GSSG | 25±4 | 10±2 | 31±3 | 89 |

GSH, reduced glutathione; GSSG, oxidized glutathione.

Scientific Research Applications

Cysteinylglycine (Trifluoroacetic Acid) has numerous scientific research applications:

Mechanism of Action

Cysteinylglycine (Trifluoroacetic Acid) exerts its effects primarily through its role in the gamma-glutamyl cycle. Gamma-glutamyl transpeptidase cleaves the gamma-glutamyl amide bond of glutathione to release cysteinylglycine, which then participates in redox reactions to maintain cellular antioxidant defenses . The compound interacts with various molecular targets, including enzymes involved in redox signaling and detoxification .

Comparison with Similar Compounds

Key Roles in Metabolism:

- Redox Regulation : Cysteinylglycine is a highly reactive thiol compound that participates in glutathione recycling, reducing oxygen via metal ions under physiological conditions .

- Thyroid Hormone Binding : Modifies transthyretin (TTR) structure, slowing thyroid hormone ejection by elongating binding cavity tunnels .

- Biomarker Potential: Depletion of cysteinylglycine and its disulfide form correlates with oxidative stress, glutathione biosynthesis, or reactive oxygen species (ROS) accumulation .

Comparative Analysis with Similar Compounds

Glutathione (GSH)

Key Difference : While GSH is synthesized for antioxidant defense, cysteinylglycine is a transient metabolite in GSH recycling. Both compounds exhibit coordinated regulation under heat stress .

Glutamylcysteine (GluCys)

Functional Contrast : GluCys is critical for GSH synthesis, whereas cysteinylglycine is a breakdown product. Both are measured in tandem for redox status profiling .

Cysteine (Cys) and Homocysteine (HCys)

Notable Interaction: Cysteinylglycine provides cysteine for GSH synthesis, while elevated homocysteine predicts adverse clinical outcomes .

Cysteinylglycine Disulfide

Synergy : Both forms are depleted during glutathione synthesis, reflecting dynamic redox adjustments .

Analytical and Practical Considerations

- TFA Interference : The TFA counterion in cysteinylglycine (TFA) may inhibit cell proliferation at nM concentrations, necessitating TFA removal for cell-based assays .

- Electrochemical Applications : Cysteinylglycine-modified electrodes enable GGT activity monitoring, highlighting its utility in enzyme assays .

Biological Activity

Cysteinylglycine (TFA) is a dipeptide composed of cysteine and glycine, often studied for its biological activity and potential therapeutic applications. This article explores the biological properties of Cysteinylglycine (TFA), including its roles in oxidative stress, cellular signaling, and implications in various diseases.

Cysteinylglycine (TFA) is an endogenous metabolite that plays a crucial role in the synthesis of glutathione (GSH), a major antioxidant in the body. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it suitable for research applications.

Biological Functions

1. Antioxidant Activity:

Cysteinylglycine is a precursor to glutathione, which is vital for maintaining redox balance in cells. It contributes to the reduction of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies indicate that supplementation with Cysteinylglycine can enhance GSH levels, improving cellular antioxidant capacity .

2. Role in Cellular Signaling:

Cysteinylglycine participates in various signaling pathways, particularly those involving redox regulation. It has been shown to modulate the activity of transcription factors such as NF-κB and Nrf2, which are crucial for cellular responses to stress and inflammation .

3. Implications in Disease:

Research has demonstrated that altered levels of Cysteinylglycine are associated with several pathological conditions, including cancer and neurodegenerative diseases. For instance, low levels of this dipeptide may correlate with increased oxidative stress in cancer patients, suggesting its potential as a biomarker for disease progression .

Case Studies

-

Cancer Patients:

A study involving pediatric cancer patients analyzed the GSH:GSSG ratio, revealing that Cysteinylglycine levels were significantly lower in patients with advanced stages of cancer compared to healthy controls. This suggests a potential role for Cysteinylglycine as a therapeutic target or biomarker in oncology . -

Oxidative Stress Disorders:

In another study examining oxidative stress markers in patients with systemic sclerosis, elevated levels of Cysteinylglycine were associated with improved antioxidant status and reduced inflammation. This points to its therapeutic potential in managing oxidative stress-related diseases .

Data Table: Biological Activities of Cysteinylglycine

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Antioxidant | Precursor to GSH; reduces ROS | Protects against oxidative damage |

| Cellular Signaling | Modulates NF-κB and Nrf2 | Influences inflammation and stress response |

| Cancer Biomarker | Altered levels correlate with disease progression | Potential diagnostic tool |

| Neuroprotection | Enhances GSH synthesis; protects neurons | May aid in treatment of neurodegenerative diseases |

Q & A

Q. What is the biochemical role of cysteinylglycine in glutathione metabolism, and how can researchers accurately quantify its levels in biological samples?

Cysteinylglycine is a dipeptide formed during glutathione (GSH) catabolism via the enzyme γ-glutamyltransferase (GGT). It acts as a transient intermediate, contributing to redox regulation and cysteine recycling . To quantify its levels, researchers employ high-performance liquid chromatography (HPLC) with fluorescence detection, which achieves sensitivity down to micromolar ranges . For complex matrices like bile or plasma, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended, using precursor-to-product ion transitions (e.g., m/z 179.3 → 160.9) for specificity . Sample preparation often involves protein precipitation with methanol/acetonitrile mixtures followed by centrifugation to minimize matrix interference .

Q. What standardized analytical methods are recommended for detecting cysteinylglycine in human plasma or serum?

The gold standard involves HPLC with fluorescence detection after derivatization, achieving a linear range of 0.001–1.0 μg/mL . For validation, include calibration curves with internal standards (e.g., deuterated analogs) and assess recovery rates (typically >85%) . In clinical studies, pre-analytical variables such as sample hemolysis or delayed processing must be controlled, as erythrocyte lysis artificially elevates cysteinylglycine levels due to GSH release .

Advanced Research Questions

Q. How does cysteinylglycine exhibit context-dependent prooxidant/antioxidant activity, and what experimental models can elucidate these mechanisms?

Cysteinylglycine’s redox duality stems from its iron-chelating capacity, which can either suppress Fenton reactions (antioxidant) or generate hydroxyl radicals (prooxidant) under high oxidative stress . To study this, use in vitro models like H₂O₂-exposed endothelial cells, measuring lipid peroxidation (via malondialdehyde assays) and glutathione disulfide (GSSG) ratios. Knockout models (e.g., GGT-deficient mice) help isolate its role in cysteine homeostasis . Simultaneous quantification of cysteinylglycine, cysteine, and GSH/GSSG ratios using LC-MS provides mechanistic insights .

Q. What methodological considerations are critical when evaluating cysteinylglycine as a diagnostic biomarker for extrahepatic cholangiocarcinoma (EHCC)?

Metabolomic workflows require bile sample collection under standardized protocols (e.g., immediate freezing at -80°C to prevent degradation) . Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify cysteinylglycine as a discriminant metabolite, validated via ROC curves (sensitivity: 91.7%, specificity: 84.4%) . Confounding factors like cholestasis or concurrent infections must be excluded through multivariate adjustment . Cross-validation with established markers (e.g., CA19-9) improves diagnostic accuracy .

Q. How can researchers resolve contradictory findings between in vitro prooxidant effects of cysteinylglycine and its epidemiological association with cancer risk?

Discrepancies arise from contextual factors such as baseline oxidative stress levels. For example, in the Women’s Health Study, elevated cysteinylglycine correlated with breast cancer risk only in high oxidative stress subgroups (e.g., vitamin E-deficient or obese cohorts) . To address this, stratify analyses by oxidative stress markers (e.g., 8-isoprostane levels) and employ Mendelian randomization to mitigate confounding . In vivo models with controlled redox environments (e.g., Nrf2-knockout mice) can further clarify causality .

Q. What experimental approaches can investigate cysteinylglycine’s interaction with other thiol metabolites in systemic redox balance?

Isotopic tracing (e.g., ¹³C-labeled cysteine) tracks cysteinylglycine flux in glutathione synthesis pathways . Pair this with kinetic modeling to quantify turnover rates in tissues like the liver. For clinical studies, measure paired plasma levels of homocysteine, cysteinylglycine, and GSH, and analyze correlations using multivariate regression to identify metabolic bottlenecks (e.g., cysteinyldipeptidase deficiencies) . Redox proteomics can further map thiol-disulfide exchanges influenced by cysteinylglycine .

Methodological Notes

- Data Contradictions : When reconciling conflicting results (e.g., prooxidant effects vs. null epidemiological associations), prioritize studies with robust oxidative stress stratification and adjust for confounders like folate status or GGT activity .

- Reproducibility : Detailed protocols for sample preparation (e.g., methanol:acetonitrile ratios in precipitation) and instrument parameters (e.g., collision energy in MRM) must be reported to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.